molecular formula C6H4Br3NO2 B073029 Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate CAS No. 1198-67-0

Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate

Cat. No. B073029
CAS RN: 1198-67-0
M. Wt: 361.81 g/mol
InChI Key: JKARVVJCKXGAHO-UHFFFAOYSA-N
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Description

Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate (MTBPC) is a halogenated pyrrole compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is synthesized through a multistep process, and its unique chemical structure allows it to interact with biological systems in a specific manner.

Mechanism Of Action

Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate is believed to exert its biological effects through the inhibition of various enzymes and proteins. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been shown to have a range of biochemical and physiological effects. In animal studies, Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been shown to reduce inflammation and pain, making it a potential treatment for conditions such as arthritis. Additionally, Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has also been shown to have anti-microbial properties, making it a potential treatment for bacterial infections.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate in lab experiments is its specificity. Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate interacts with biological systems in a specific manner, allowing researchers to target specific enzymes and proteins. Additionally, Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been shown to be relatively stable, making it a useful tool in long-term experiments. However, the synthesis of Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate is a complex process that requires specialized equipment and expertise. Additionally, the cost of synthesizing Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate can be prohibitively expensive for some research groups.

Future Directions

There are several potential future directions for research on Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate. One area of interest is in the development of new drugs and therapies. Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has shown promise in preclinical studies for the treatment of arthritis, cancer, and bacterial infections, and further research is needed to determine its potential clinical applications. Additionally, there is potential for the use of Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate in materials science, specifically in the development of new polymers and coatings. Further research is needed to fully understand the potential applications of Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate in these areas.

Synthesis Methods

Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate is synthesized through a multistep process that involves the reaction of 2,5-dibromo-3-methylfuran with 1,3-dibromo-2-propanol, followed by the reaction of the resulting compound with ethyl chloroformate and pyrrole. The final product is obtained through a reaction with sodium carbonate and methyl iodide. The synthesis of Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate is a complex process that requires careful attention to detail and specialized equipment.

Scientific Research Applications

Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research has been in the development of new drugs and therapies. Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. Additionally, Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been studied for its potential use in materials science, specifically in the development of new polymers and coatings.

properties

CAS RN

1198-67-0

Product Name

Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate

Molecular Formula

C6H4Br3NO2

Molecular Weight

361.81 g/mol

IUPAC Name

methyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C6H4Br3NO2/c1-12-6(11)4-2(7)3(8)5(9)10-4/h10H,1H3

InChI Key

JKARVVJCKXGAHO-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(N1)Br)Br)Br

Canonical SMILES

COC(=O)C1=C(C(=C(N1)Br)Br)Br

Origin of Product

United States

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